Andrea Torres,
Guillermo Aguilar-Osorio,
Michelle Camacho,
Francisco Basurto,
Arturo Navarro-Ocana
PMID: 33823400
DOI:
10.1016/j.foodchem.2021.129709
Abstract
Biochemical characterization of polyphenol oxidase (PPO) present in purple sweet potato (PSP) is a key step in developing efficient methodologies to control oxidative damage caused by this enzyme to the valuable components of PSP, such as caffeoylquinic acid derivatives and acylated anthocyanins. Thus, this work focused on the assessment of the effects of pH, temperature, and chemical agents on the PPO activity as well as characterization of the PPO substrate specificity towards major phenolic compounds found in PSP. The optimum conditions of enzyme activity were pH 7 and a temperature range of 20-30 °C at which phenolic substrates were oxidized with 72.5-99.8% yield. Zn
ions remarkably reduced PPO activity while Cu
ions improved enzyme performance. The highest substrate preference was shown for 3,4,5-tri-caffeoylquinic and 3,5-di-caffeoylquinic acid, followed by 5-caffeoylquinic and caffeic acid, 3,4- and 4,5-di-caffeoylquinic acids, peonidin-3-caffeoyl-p-hydroxybenzoyl-sophoroside-5-glucoside. The highest Km values were found for 4,5-feruloyl-caffeoylquinic acid and catechol.
Daniela D Herrera-Balandrano,
Trust Beta,
Zhi Chai,
Xiaoxiao Zhang,
Ying Li,
Wuyang Huang
PMID: 33915426
DOI:
10.1016/j.foodchem.2021.129897
Abstract
The current study aimed to evaluate how the harvest time affects the phenolic composition in Burdock root flours (BRF) and how these phenolics are influenced by the gastro-intestinal digestive environment. Burdock roots were harvested in 2020 in Jiangsu Province in June (B1), July (B2) and August (B3). The main phenolic, 5-O-caffeoylquinic acid (5-CQA) decreased after in vitro digestion from 1.14 to 0.22 mg/g (B1 < B2 < B3). Total phenolic content of BRF was 61% lower after in vitro digestion whereas 5-CQA bioaccessibility remained at about 60%. Twelve other phenolic compounds were tentatively identified after in vitro digestion. An average reduction in antioxidant capacity of 27% and 10% was observed for DPPH and ABTS, respectively. In conclusion, data demonstrated that phenolic composition, bioaccessibility and antioxidant capacity of Burdock roots harvested at different times were subject to the influence of in vitro gastrointestinal digestion.
Siphosanele Mafa Moyo,
June C Serem,
Megan J Bester,
Vuyo Mavumengwana,
Eugenie Kayitesi
PMID: 34500636
DOI:
10.3390/molecules26175201
Abstract
The African pumpkin (
) contains bioactive phenolic compounds that may assist in reducing oxidative stress in the human body. The leaves are mainly consumed after boiling in water for a specific time; this hydrothermal process and conditions of the gastrointestinal tract may affect the presence and bioactivity of phenolics either positively or negatively. In this study, the effects of hydrothermal processing (boiling) and in vitro simulated human digestion on the phenolic composition, bioaccessibility and bioactivity in African pumpkin were investigated in comparison with those of spinach (
). A high-resolution ultra-performance liquid chromatography, coupled with diode array detection, quadrupole time-of-flight and mass spectrometer (UPLC-DAD-QTOF-MS) was used to profile phenolic metabolites. Metabolites such as 3-caffeoylquinic acid, 5-caffeoylquinic acid, 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid were highly concentrated in the boiled vegetable extracts compared to the raw undigested and all digested samples. The majority of African pumpkin and spinach extracts (non-digested and digested) protected Deoxyribonucleic acid (DNA), (mouse fibroblast) L929 and human epithelial colorectal adenocarcinoma (Caco-2) cells from 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH)-induced oxidative damage. From these results, the consumption of boiled African pumpkin leaves, as well as spinach, could be encouraged, as bioactive metabolites present may reduce oxidative stress in the body.
Sivagami-Jean Claude,
Sunmi Park,
Seon-Joo Park
PMID: 34199260
DOI:
10.3390/ijms22126333
Abstract
The phenylpropanoid pathway is a major secondary metabolite pathway that helps plants overcome biotic and abiotic stress and produces various byproducts that promote human health. Its byproduct caffeoylquinic acid is a soluble phenolic compound present in many angiosperms. Hydroxycinnamate-CoA shikimate/quinate transferase is a significant enzyme that plays a role in accumulating CQA biosynthesis. This study analyzed transcriptome-wide identification of the phenylpropanoid to caffeoylquinic acid biosynthesis candidate genes in
flowers and leaves. Transcriptomic analyses of the flowers and leaves showed a differential expression of the PPP and CQA biosynthesis regulated unigenes. An analysis of PPP-captive unigenes revealed a major duplication in the following genes:
, 120 unigenes in leaves and 76 in flowers;
, 169 unigenes in leaves and 140 in flowers;
, 41 unigenes in leaves and 27 in flowers; and
, 12 unigenes in leaves and 4 in flowers. The phylogenetic analysis revealed 82 BAHDs superfamily members in leaves and 72 in flowers, among which five unigenes encode for
and three for
. The three
are common to both leaves and flowers, whereas the two
were specialized for leaves. The pattern of
synthesis was upregulated in flowers, whereas
was expressed strongly in the leaves of
. Overall,
,
, and
are expressed strongly in flowers and CAA and
show more expression in leaves. As a result, the quantification of
and
indicates that CQA biosynthesis is more abundant in the flowers and synthesis of caffeic acid in the leaves of
.
Yin Wan,
Jin Qian,
Yizhen Li,
Yuefeng Shen,
Yanru Chen,
Guiming Fu,
Mingyong Xie
PMID: 34146563
DOI:
10.1016/j.ijbiomac.2021.06.075
Abstract
In this study, the inhibitory activities of eight caffeoylquinic acids (CQAs) against xanthine oxidase (XOD) in vitro were investigated, and the interaction mechanisms between each compound and XOD were studied. HPLC and fluorescence spectra showed that the inhibitory activities of dicaffeoylquinic acids (diCQAs) were higher than that of monocaffeoylquinic acids (monoCQAs), due to the main roles of hydrophobic interaction and hydrogen bond between XOD and diCQAs. Both the binding constant and the lowest binding energy data indicated that the affinities of diCQAs to XOD were stronger than that of monoCQAs. Circular dichroism showed that the structure of XOD was compacted with the increased of α-helix content, resulting in decreased enzyme catalytic activity. Molecular docking revealed that CQAs preferentially bind to the flavin adenine dinucleotide region in XOD. These results provided the mechanisms of CQAs on inhibiting XOD and the further utilization of CQAs as XOD inhibitors to prevent hyperuricemia.
Pengwei Zhuang,
Lijuan Xie,
Yidan Zhang,
Yu Yuan,
Hui Liu,
Chenghao Bi,
Huan Zhao,
Yubo Li,
Yanjun Zhang
PMID: 34126182
DOI:
10.1016/j.toxlet.2021.06.005
Abstract
Cutaneous eruptions caused by the combination of Chinese and Western medicine have attracted widespread attention; however, the underlying mechanism remains unclear. This study aimed to evaluate the potential mechanism of cutaneous eruptions in vivo and in vitro using the combination of Shuanghuanglian injection powder (SHL) and aspirin (ASA) as an example. ASA and SHL co-administration induced inflammatory responses in HaCat cells, as evidenced by marked increases in the expression of IL-4 and TNF-α, and the level of apoptosis. Additionally, histopathological investigation of mice skin tissues showed local inflammatory cell infiltration. Western boltting was used to detect the effects of ASA on desmoglein-1 (DSG1) expression; we found that DSG1 expression was down-regulated in vivo and in vitro. Finally, the key components of SHL were administered to HaCat cells with down-regulated DSG1; it was seen that neochlorogenic acid and rutin have a significant effect on HaCat cell apoptosis. These results demonstrate that DSG1 deficiency is a potential cause of cutaneous eruptions caused by the combination of SHL and ASA, and neochlorogenic acid and rutin are the main allergenic components. This study provides a new research strategy for the safety evaluation of integrated traditional Chinese and Western medicine.
Fu-Xing Niu,
Zhi-Bo Yan,
Yuan-Bin Huang,
Jian-Zhong Liu
PMID: 34237214
DOI:
10.1021/acs.jafc.1c03309
Abstract
A novel cell-free biosynthesis system based on a mixture of chassis cell extracts and purified Spy-cyclized enzymes (CFBS-mixture) was developed. As a demonstration, the CFBS-mixture was applied to chlorogenic acid (CGA) biosynthesis. The mix-and-match and Plackett-Burman experiments demonstrated that
hydroxycinnamate-CoA quinate transferase and
-hydroxyphenylacetate 3-hydroxylase were the key enzymes for the production of CGA. After optimization of the concentrations of the biosynthetic enzymes in the CFBS-mixture reaction using the Plackett-Burman experimental design and the path of the steepest ascent, 711.26 ± 15.63 mg/L CGA was produced after 16 h, which is 71.1-fold the yield obtained using the conventional crude extract-based CFBS and 9.1-fold the reported yield obtained using the living cells. Based on the CFBS-mixture results, the production of CGA was further enhanced in engineered
. The CFBS-mixture strategy is highly effective and will be useful for high-level CFBS of natural products.
Ai Huang,
Zongde Jiang,
Meng Tao,
Mingchun Wen,
Zhipeng Xiao,
Lan Zhang,
Minyu Zha,
Jiayu Chen,
Zhengquan Liu,
Liang Zhang
PMID: 33945989
DOI:
10.1016/j.foodchem.2021.129950
Abstract
The black tea could be stored for a long time, and subsequently affects the flavor characteristics. In the present study, the effects of storage years (1, 2, 3, 4, 5, 10, 17 and 20 years) on the chemical profiling and taste quality of keemun black tea (KBT) were compared by metabolomics and quantitative sensory evaluation. The main polyphenols were degraded during the storing, especially 10-year storage, but caffeine and theobromine were stable. The intensity of bitterness, astringency, umami was negatively correlated to storage years, with correlation coefficient at -0.95, -0.91 and -0.83 respectively, whereas sweetness had positive correlation coefficient at 0.74. Quinic acid, galloylated catechins, linolenic acid, linoleic acid, malic acid, palamitic acid, and theaflavin-3́-gallate were marker compounds which were responsible for distinguishing short and long time preserved KBT. The contents of fatty acids were positively correlated to storage time and sweet intensity.
Jonathan Negrel,
Agnès Klinguer,
Marielle Adrian
PMID: 33836466
DOI:
10.1016/j.plaphy.2021.03.050
Abstract
Acibenzolar acid, the first metabolite formed in planta from the defence inducer acibenzolar-S-methyl (ASM), has been shown to be an inhibitor of the enzyme shikimate hydroxycinnamoyltransferase (HST), extracted from grapevine or tobacco cell suspension cultures. Using a purified recombinant Arabidopsis thaliana HST, the inhibition was found to be competitive, acibenzolar acid binding reversibly to the shikimate binding site of the HST:p-coumaroyl-CoA complex, with a Ki value of 250 μM. The other hydroxycinnamoyltransferases tested in the course of this study, using either hydroxypalmitic acid, putrescine, tyramine, or quinic acid as acyl acceptors were not, or only slightly, inhibited by acibenzolar acid. To understand the specificity of the interaction of acibenzolar acid with HST, we analyzed the structure-activity relationship of a series of benzoic or acibenzolar acid analogues, tested either as AtHST substrates or as inhibitors. This analysis confirmed previously published data on the substrate flexibility of HST and demonstrated that both the carboxyl group and the thiadiazole moiety of acibenzolar acid are playing an important role in the interaction with the shikimate binding site. Acibenzolar acid, which cannot form an ester bond with p-coumaric acid, was however a less potent inhibitor than protocatechuic or 3-hydroxybenzoic acids, which are used as acyl acceptors by HST. Our results show that the interaction of acibenzolar acid with HST, which is probably directly linked to the substrate promiscuity of HST, is unlikely to play a direct role in the defence-inducing properties of ASM in plants.